Slow-On, Tight-Binding Kinetics with Prolonged Dissociation Half-Life
AMG-222 exhibits slow-on, tight-binding, slowly reversible inhibition kinetics that distinguish it from rapidly equilibrating DPP-IV inhibitors. In a direct head-to-head comparison using a dilution assay, the dissociation half-life of AMG-222 from recombinant human DPP-IV was determined to be 730 minutes, whereas vildagliptin displayed a substantially shorter dissociation half-life under identical conditions [1]. The IC50 of AMG-222 was shown to decrease as preincubation time increased, a hallmark characteristic of slow-binding inhibition that is not observed with competitive, fast-binding inhibitors such as sitagliptin [2].
| Evidence Dimension | Dissociation half-life from recombinant human DPP-IV |
|---|---|
| Target Compound Data | 730 minutes |
| Comparator Or Baseline | Vildagliptin (significantly shorter, exact value not provided in comparative study) |
| Quantified Difference | AMG-222 dissociation half-life is markedly prolonged relative to vildagliptin |
| Conditions | Recombinant human DPP-IV; dilution assay |
Why This Matters
A longer dissociation half-life translates to sustained target engagement and prolonged pharmacodynamic effect, which may reduce dosing frequency requirements and improve glucose control in chronic disease models compared to shorter-acting inhibitors.
- [1] Greene RJ, et al. Target-mediated metabolism and target-mediated drug disposition of the DPPIV inhibitor AMG 222. Xenobiotica. 2011;41(11):945-957. View Source
- [2] Greene RJ, et al. Target-mediated metabolism and target-mediated drug disposition of the DPPIV inhibitor AMG 222. Xenobiotica. 2011;41(11):945-957. View Source
